molecular formula C16H23NO4 B2864480 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid CAS No. 208397-32-4

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B2864480
CAS No.: 208397-32-4
M. Wt: 293.363
InChI Key: RPUDBEPXPWGRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of this compound is the formation of dipeptides .

Mode of Action

The compound interacts with its targets through a process known as amide formation . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, enhances this process in the Boc-AAILs without the addition of a base . This results in the formation of dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis . Specifically, it is involved in the formation of dipeptides, which are small proteins composed of two amino acids . The downstream effects of this pathway include the production of proteins, which are essential for many biological functions.

Pharmacokinetics

It’s known that the compound is used in the synthesis of dipeptides , suggesting that it may be metabolized into these smaller components. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The primary molecular effect of the compound’s action is the formation of dipeptides . These dipeptides can then participate in various cellular processes, including protein synthesis. The cellular effects of the compound’s action would therefore depend on the specific roles of these dipeptides.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties could affect the compound’s solubility, stability, and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid may interact with enzymes and proteins involved in amine metabolism.

Molecular Mechanism

It is known that the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo changes in gene expression or enzyme activity upon exposure to certain conditions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid typically involves the protection of an amino acid with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
  • Boc-Arg (Boc)2-OH (Symmetrical)

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is unique due to its specific structural features, such as the presence of the Boc group and the phenyl ring. These features confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(16(4,5)13(18)19)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUDBEPXPWGRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.